N-benzyl-N-(2-methoxybenzyl)ethanamine
CAS No.: 415932-25-1
Cat. No.: VC8951088
Molecular Formula: C17H21NO
Molecular Weight: 255.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 415932-25-1 |
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Molecular Formula | C17H21NO |
Molecular Weight | 255.35 g/mol |
IUPAC Name | N-benzyl-N-[(2-methoxyphenyl)methyl]ethanamine |
Standard InChI | InChI=1S/C17H21NO/c1-3-18(13-15-9-5-4-6-10-15)14-16-11-7-8-12-17(16)19-2/h4-12H,3,13-14H2,1-2H3 |
Standard InChI Key | OTAQEZHABFFRMA-UHFFFAOYSA-N |
SMILES | CCN(CC1=CC=CC=C1)CC2=CC=CC=C2OC |
Canonical SMILES | CCN(CC1=CC=CC=C1)CC2=CC=CC=C2OC |
Introduction
Chemical Identity and Structural Features
N-Benzyl-N-(2-methoxybenzyl)ethanamine (CAS: 5243071) is characterized by a central ethanamine backbone substituted with two aromatic groups: a benzyl moiety and a 2-methoxybenzyl group. This configuration confers distinct physicochemical properties, including enhanced lipophilicity compared to simpler amines . The molecular weight of 255.36 g/mol and an exact mass of 255.162314 g/mol align with high-resolution mass spectrometry data .
Molecular Geometry and Stereoelectronic Effects
The compound’s structure facilitates intramolecular interactions, such as π-π stacking between the benzyl and methoxybenzyl rings, which influence its conformational stability. Density functional theory (DFT) studies on analogous N-benzylphenethylamines suggest that the methoxy group at the ortho position induces steric hindrance, affecting rotational freedom around the C-N bond . These steric and electronic factors are critical in determining its reactivity and interaction with biological targets.
Synthesis and Industrial Production
Purification and Yield Optimization
Chromatographic techniques, including silica gel column chromatography (hexane/ethyl acetate gradients), are standard for isolating intermediates. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) ensures the removal of positional isomers, a common challenge in N-benzylamine synthesis .
Analytical Characterization
Spectroscopic Profiling
Mass Spectrometry: Electron ionization (EI-MS) fragments the molecule at the C-N bond, producing characteristic ions at m/z 91 (benzyl cation) and m/z 121 (2-methoxybenzyl cation) . High-resolution quadrupole time-of-flight (Q-TOF) MS confirms the molecular ion [M+H]⁺ at m/z 256.1700 (calculated: 256.1696) .
Infrared Spectroscopy: Key absorptions include:
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N-H stretch: ~3300 cm⁻¹ (broad, secondary amine)
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C-O-C asym/sym stretches: 1250 cm⁻¹ and 1040 cm⁻¹ (methoxy group) .
Nuclear Magnetic Resonance:
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¹H NMR (CDCl₃): δ 7.25–7.15 (m, 5H, benzyl H), δ 6.85–6.75 (m, 4H, methoxybenzyl H), δ 3.80 (s, 3H, OCH₃), δ 3.65 (t, 2H, N-CH₂), δ 2.75 (t, 2H, CH₂-N) .
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¹³C NMR: δ 158.9 (C-O), δ 137.2 (benzyl C), δ 129.4–113.8 (aromatic C), δ 55.1 (OCH₃), δ 52.3 (N-CH₂) .
Chromatographic Behavior
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) elutes the compound at 12.3 min with a DAD profile showing λₘₐₓ at 280 nm, consistent with conjugated aromatic systems . Gas chromatography (GC) retention indices (RI) on non-polar columns range from 2100 to 2150, aiding differentiation from structural isomers .
Biological and Pharmacological Implications
Toxicity and Metabolic Pathways
In vitro microsomal studies on related compounds indicate hepatic metabolism via O-demethylation and N-dealkylation, producing polar metabolites excreted renally . Cytochrome P450 isoforms CYP2D6 and CYP3A4 are primarily involved, with potential for drug-drug interactions in polypharmacy scenarios.
Comparative Analysis with Structural Analogs
Property | N-Benzyl-N-(2-Methoxybenzyl)Ethanamine | 25I-NBOMe | Mexiletine |
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Molecular Weight (g/mol) | 255.36 | 413.29 | 179.26 |
LogP | 3.8 | 4.2 | 1.9 |
Primary Target | 5-HT₂A (predicted) | 5-HT₂A | Voltage-gated Na⁺ |
Synthetic Complexity | Moderate | High | Low |
Future Research Directions
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Pharmacological Profiling: In vitro binding assays to quantify affinity for serotonin and dopamine receptors.
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Metabolite Identification: High-resolution MS/MS studies to map phase I/II metabolic pathways.
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Crystallographic Studies: X-ray diffraction to resolve conformational preferences and intermolecular interactions.
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